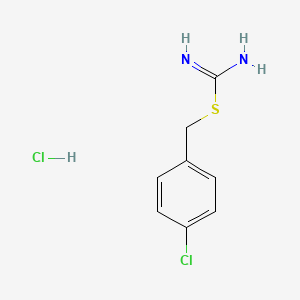

Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride

Vue d'ensemble

Description

MP265 is an inhibitor of MreB polymerization.

Activité Biologique

Carbamimidothioic acid, (4-chlorophenyl)methyl ester, monohydrochloride, also known as a derivative of carbamimidothioic acid, exhibits significant biological activity that has garnered interest in various fields of research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H10ClN2OS

- Molecular Weight : 218.71 g/mol

- CAS Number : 3017188

Carbamimidothioic acid derivatives are known to interact with various biological targets, primarily through the modulation of enzyme activity. The compound acts as an inhibitor in several biochemical pathways, which can lead to cytotoxic effects in certain cancer cell lines.

Enzymatic Inhibition

Research indicates that carbamimidothioic acid derivatives can inhibit serine proteases and other enzymes involved in critical cellular processes. For instance, studies have shown that these compounds can significantly reduce the viability of cancer cells by disrupting proteolytic activity essential for tumor progression .

Cytotoxicity Studies

A study assessing the cytotoxic effects of a related compound, BC-11 (a carbamimidothioic acid derivative), demonstrated its ability to decrease cell viability in MDA-MB231 breast cancer cells. The half-maximal effective concentration (ED50) was reported at approximately 117 µM . Notably, the compound's mechanism involved cell cycle arrest and increased reactive oxygen species (ROS) production, leading to apoptosis in higher concentrations.

| Compound | ED50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| BC-11 | 117 | MDA-MB231 | Inhibition of serine proteases; ROS production |

| Doxorubicin | 80 | MDA-MB231 | DNA intercalation; topoisomerase II inhibition |

Case Studies and Research Findings

- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that carbamimidothioic acid derivatives can induce apoptosis in various cancer cell lines. For example, exposure to BC-11 resulted in a significant increase in early apoptotic cells as indicated by annexin V staining .

- Impact on Cell Cycle : The compound was found to decrease the G0/G1 phase fraction while increasing the S phase fraction, suggesting a blockade at the S phase checkpoint. This finding indicates that carbamimidothioic acid derivatives may effectively hinder DNA synthesis and cell division in malignant cells .

- Oxidative Stress Induction : Another significant finding is that these compounds can induce oxidative stress within cells. Increased levels of ROS were detected following treatment with BC-11, which is known to compromise mitochondrial function and promote cell death pathways .

Propriétés

IUPAC Name |

[amino-[(4-chlorophenyl)methylsulfanyl]methylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S.ClH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVHMIYSTFZJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=[NH2+])N)Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-47-8 | |

| Record name | Carbamimidothioic acid, (4-chlorophenyl)methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.